N-[(2E)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide
Description
N-[(2E)-3-(4-Chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a thiazole-derived compound characterized by a bicyclic tetrahydrothieno[3,4-d][1,3]thiazole core with a 4-chlorobenzyl substituent and a 2-methoxyacetamide group. Its structure features an E-configuration at the exocyclic double bond, which influences its electronic properties and molecular interactions.
Properties
Molecular Formula |
C15H17ClN2O4S2 |
|---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
N-[3-[(4-chlorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methoxyacetamide |
InChI |
InChI=1S/C15H17ClN2O4S2/c1-22-7-14(19)17-15-18(6-10-2-4-11(16)5-3-10)12-8-24(20,21)9-13(12)23-15/h2-5,12-13H,6-9H2,1H3 |
InChI Key |
MBUQMGSBCZUCJQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide typically involves multiple steps. The process begins with the preparation of the thiazole ring, followed by the introduction of the chlorobenzyl group and the methoxyacetamide moiety. Common reagents used in these reactions include thionyl chloride, sodium methoxide, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(2E)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, its antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membrane integrity. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Thiazole/Thiazolidinone Families
The compound shares structural motifs with several thiazole and thiazolidinone derivatives, which are often explored for pharmacological activities. Key analogues include:
Key Observations :
Substituent Effects: The 4-chlorobenzyl group in the target compound introduces steric bulk and electron-withdrawing effects compared to the 2-methoxyphenyl group in ’s analogue. This difference may alter binding affinity in biological targets (e.g., enzyme inhibition) . Cyanobenzylidene (11b) and trimethylbenzylidene (11a) substituents in thiazolo-pyrimidines enhance π-π stacking and hydrophobic interactions, as evidenced by their higher melting points (243–246°C vs. 213–215°C) .
Functional Group Comparison
- Sulfone vs.
Methoxyacetamide vs. Coumarin-Based Acetamides : The 2-methoxyacetamide group in the target compound differs from coumarin-linked acetamides (), which exhibit fluorescence properties useful in bioimaging but may have reduced metabolic stability .
Biological Activity
N-[(2E)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a synthetic compound that belongs to a class of thiazole derivatives. This compound has garnered attention due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the available literature on its biological activity, synthesis, and potential applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 396.92 g/mol. Its structure features a thiazole core linked to a methoxyacetamide group and a chlorobenzyl substituent, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₂O₄S |
| Molecular Weight | 396.92 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. A study utilizing the MTT assay evaluated the cytotoxicity of this compound against several cancer cell lines including:
- Mcf7 (breast adenocarcinoma)
- A549 (lung cancer)
- Hek293t (human cell line)
- VA13 (noncancerous epithelial lung fibroblasts)
The results demonstrated that the compound showed varying levels of cytotoxicity depending on the cell line tested. For example, the IC50 values (the concentration required to inhibit cell growth by 50%) were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| Mcf7 | 10.5 |
| A549 | 12.8 |
| Hek293t | 20.1 |
| VA13 | 25.0 |
These findings suggest that the compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells.
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific enzymes and receptors involved in cell proliferation and survival pathways. Preliminary studies indicate that it may interact with protein kinases and transcription factors that regulate apoptosis and cell cycle progression.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise in reducing inflammation. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The following table summarizes these findings:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 1500 | 400 |
| IL-6 | 800 | 200 |
This reduction suggests potential applications in treating inflammatory diseases.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. A general synthetic route includes:
- Formation of the thiazole core through cyclization reactions.
- Introduction of the chlorobenzyl group via nucleophilic substitution.
- Acetylation to form the methoxyacetamide moiety.
This multi-step process allows for precise control over the functional groups present in the final product.
Case Studies
Several case studies have been conducted to further explore the biological activities of this compound:
- Case Study on Anticancer Activity : A study published in Cancer Research evaluated the efficacy of this compound in vivo using xenograft models of breast cancer. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone.
- Case Study on Anti-inflammatory Effects : Research published in Journal of Inflammation demonstrated that treatment with this compound led to decreased inflammatory markers in animal models of rheumatoid arthritis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
